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Compound of Interest

Compound Name: PROTAC c-Met degrader-3

Cat. No.: B15543170

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of PROTAC c-Met degrader-3, also identified as compound 22b in the
primary literature. This document is intended for researchers, scientists, and drug development
professionals working in the fields of oncology and targeted protein degradation.

Chemical Structure and Properties

PROTAC c-Met degrader-3 is a heterobifunctional molecule designed to induce the
degradation of the c-Met proto-oncogene, a receptor tyrosine kinase. It achieves this by
hijacking the ubiquitin-proteasome system. The molecule consists of three key components: a
ligand that binds to the c-Met protein, a linker, and a ligand that recruits the Cereblon (CRBN)
E3 ubiquitin ligase.[1]

Table 1: Chemical and Physical Properties of PROTAC c-Met degrader-3
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Property Value Reference

PROTAC c-Met degrader-3
Compound Name [1][2]
(Compound 22b)

Molecular Formula Cs1H54N1007 [2][3]

Molecular Weight 919.04 g/mol [2]

COC1=C(C=C(C=C1)C(=0)N2
CCC3(CCN(CC3)C(=0)CN4C
CC(CC4)COC5=CN=C(N=C5)

SMILES [3]
C6=CC=CC(=C6)CN7C(=0)C
=CC(=N7)C8=CC=CC(=C8)C#

N)CC2)N9CCC(=0)NC9=0

c-Met Ligand Based on Tepotinib [4]
) ) CRBN Ligand (Thalidomide-
E3 Ligase Ligand [1][4]
based)

Biological Activity

PROTAC c-Met degrader-3 is a highly potent degrader of the c-Met protein. Its primary
biological function is to induce the ubiquitination and subsequent proteasomal degradation of c-
Met, leading to the suppression of downstream signaling pathways that are often dysregulated
in cancer.

Table 2: In Vitro Biological Activity of PROTAC c-Met degrader-3

Parameter Cell Line Value Reference
DCso (c-Met
) EBC-1 (Lung Cancer) 0.59 nM [1][5]
Degradation)
Suppressed
Biological Effect EBC-1 (Lung Cancer) proliferation and [5]

induced apoptosis
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Signaling Pathways and Mechanism of Action
The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding to its ligand, hepatocyte growth factor (HGF),
activates a cascade of intracellular signaling pathways.[6] These pathways are crucial for
normal cellular processes such as proliferation, motility, and invasion.[7] However, aberrant
activation of c-Met is a known driver in many human cancers.[8] Key downstream pathways
include the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[7]
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Caption: Overview of the c-Met signaling pathway initiated by HGF binding.
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Mechanism of Action of PROTAC c-Met Degrader-3

PROTAC c-Met degrader-3 functions by inducing the formation of a ternary complex between
the c-Met protein and the CRBN E3 ubiquitin ligase.[9] This proximity leads to the transfer of
ubiquitin molecules to c-Met, marking it for degradation by the 26S proteasome.[10] The
PROTAC molecule is then released and can catalytically induce the degradation of multiple c-

Met proteins.[9]
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PROTAC c-Met Degrader-3 Mechanism of Action
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Caption: PROTAC-mediated ubiquitination and degradation of c-Met.
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Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization
of PROTAC c-Met degrader-3. These are based on standard laboratory procedures and
should be optimized for specific experimental conditions.

Western Blot for c-Met Degradation

This protocol is used to quantify the levels of c-Met protein in cells following treatment with the
PROTAC.

Experimental Workflow
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Western Blot Workflow
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Caption: Step-by-step workflow for Western Blot analysis.
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Detailed Methodology:

Cell Culture and Treatment: Plate EBC-1 cells and allow them to adhere overnight. Treat the
cells with varying concentrations of PROTAC c-Met degrader-3 for the desired time course
(e.g., 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with
protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay Kit.

SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts of protein
onto a polyacrylamide gel. Separate proteins by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-
buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-
Met overnight at 4°C. A loading control antibody (e.g., GAPDH or [3-actin) should also be
used.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and
visualize the protein bands using a chemiluminescence imaging system.

Data Analysis: Quantify the band intensities using densitometry software and normalize the
c-Met signal to the loading control.

Cell Viability Assay (MTT Assay)
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This assay measures the metabolic activity of cells as an indicator of cell viability and
proliferation after treatment with the PROTAC.

Detailed Methodology:
o Cell Seeding: Seed EBC-1 cells in a 96-well plate and allow them to attach overnight.

o Compound Treatment: Treat the cells with a serial dilution of PROTAC c-Met degrader-3
and incubate for a specified period (e.g., 72 hours).

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 4 hours at 37°C.

e Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization
buffer) to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the 1Cso value.

Apoptosis Assay (Annexin V/Propidium lodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis in cells treated
with the PROTAC.

Detailed Methodology:

o Cell Treatment: Treat EBC-1 cells with PROTAC c-Met degrader-3 at the desired
concentrations for a specified time (e.g., 48 hours).

o Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

 Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin
V and Propidium lodide (PI).

 Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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» Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-
positive/Pl-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive
cells are in late apoptosis or necrosis.

o Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of
apoptosis induction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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